Agrimol B

描述

Agrimonia pilosa多酚B 是一种从Agrimonia pilosa植物中分离出的天然多酚化合物。由于其潜在的抗癌特性,它已引起广泛关注。 Agrimonia pilosa多酚B 以其抑制癌细胞生长和增殖的能力而闻名,使其成为癌症治疗的有希望的候选药物 .

准备方法

合成路线和反应条件: Agrimonia pilosa多酚B 的全合成涉及多个步骤以实现所需结构。合成中的一个关键中间体是 1-(4,6-二羟基-2-甲氧基-3-甲基苯基)丁烷-1-酮。 合成工艺已优化以提高总产量并简化该中间体的生成 .

工业生产方法: Agrimonia pilosa多酚B 的工业生产通常涉及从 Agrimonia pilosa 中提取,然后进行纯化工艺以将其分离成纯形式。 提取过程可能包括溶剂提取、色谱和结晶技术以确保高纯度和产量 .

化学反应分析

反应类型: Agrimonia pilosa多酚B 会发生各种化学反应,包括:

氧化: Agrimonia pilosa多酚B 可以被氧化形成醌和其他氧化产物。

还原: 还原反应可以将 Agrimonia pilosa多酚B 转化为其还原形式,这些形式可能具有不同的生物活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生醌,而还原可以产生氢醌 .

科学研究应用

Chemical Applications

Agrimol B serves as a model compound in various chemical studies, particularly in polyphenolic chemistry and natural product synthesis. Its unique structure allows researchers to explore its biochemical properties and interactions with other compounds.

In biological research, this compound has been studied for its effects on cellular processes such as apoptosis, autophagy, and oxidative stress. It has shown promise as an anticancer agent, particularly against hepatocellular carcinoma (HCC) and colon carcinoma.

Case Study: Anticancer Effects on HCC

A study identified NAD(P)H: quinone dehydrogenase 1 (NQO1) as a molecular target of this compound in HCC cells. The compound inhibits the growth of these cancer cells by reducing NQO1 activity, which is crucial for cellular responses to oxidative stress. This finding highlights this compound's potential as a therapeutic agent in cancer treatment .

Medical Applications

This compound's potential in medicine extends beyond oncology. It has been investigated for its ability to mitigate side effects associated with chemotherapy, such as acute kidney injury induced by Cisplatin. This suggests its role as a supportive agent during cancer treatment .

Table 2: Summary of Medical Applications

| Application | Description |

|---|---|

| Anticancer Therapy | Inhibits growth of HCC and colon carcinoma |

| Chemotherapy Adjuvant | Reduces Cisplatin-induced acute kidney injury |

| Antibacterial Activity | Effective against specific plant pathogens |

Industrial Applications

In industrial contexts, this compound is utilized in the development of new pharmaceuticals and as a quality control marker in traditional Chinese medicine. Its efficacy and safety profiles make it a valuable component in herbal formulations .

Figure 1: Mechanism of Action of this compound

Mechanism of Action (Note: Replace with actual figure link if available)

作用机制

Agrimonia pilosa多酚B 通过多种机制发挥其作用:

相似化合物的比较

Agrimonia pilosa多酚B 由于其特定的结构和生物活性,在多酚化合物中独树一帜。类似的化合物包括:

白藜芦醇: 另一种具有抗癌和抗氧化特性的多酚化合物。

姜黄素: 以其抗炎和抗癌活性而闻名。

表没食子儿茶素没食子酸酯 (EGCG): 绿茶中的主要多酚,具有多种健康益处

生物活性

Agrimol B, a trimeric acylphloroglucinol derived from Agrimonia pilosa Ledeb, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Source : this compound is primarily extracted from the traditional Chinese herb Agrimonia pilosa, known for its medicinal properties.

- Chemical Structure : As a trimeric acylphloroglucinol, this compound exhibits a unique structure that contributes to its biological activity.

Inhibition of Tumor Growth

Research indicates that this compound effectively inhibits the proliferation and migration of various cancer cell lines. Key findings include:

- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) of this compound against HCT116 colorectal cancer cells was determined to be 280 nM. Higher concentrations led to significant reductions in cell viability and mitochondrial activity, indicating its cytotoxic effects on cancer cells .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by regulating proteins involved in the apoptotic pathway. It decreases anti-apoptotic proteins (Bcl-2) while increasing pro-apoptotic proteins (Bax), leading to enhanced cell death .

Cell Cycle Arrest

This compound has been shown to impede cell cycle progression by trapping cancer cells in the G0 phase. This effect is particularly relevant for preventing the reactivation of dormant cancer cells, which is a significant challenge in cancer recurrence .

Molecular Mechanisms

The mechanisms underlying the biological activity of this compound involve several key pathways:

- Mitochondrial Dysfunction : this compound induces mitochondrial oxidative stress and disrupts mitochondrial membrane potential, contributing to cell apoptosis. It inhibits the expression of mitochondrial biogenesis factors such as PGC-1α, NRF1, and TFAM .

- Matrix Metalloproteinase Inhibition : this compound suppresses matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. This inhibition occurs through the inactivation of ERK and JNK signaling pathways .

- Proteomic Analysis : Quantitative proteomic studies have identified ER stress as a significant aspect of this compound's anticancer action, highlighting its potential to target multiple cellular pathways involved in tumor growth and survival .

Research Findings Summary

Case Studies

- Colon Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound at doses as low as 3 mg/kg significantly inhibited tumor growth without observable side effects. This suggests a promising therapeutic window for further clinical investigation .

- Prostate and Lung Cancer Cells : A study focusing on prostate and lung cancer cells revealed that this compound effectively traps these cells in the G0 phase, potentially reducing their ability to proliferate upon reactivation .

属性

IUPAC Name |

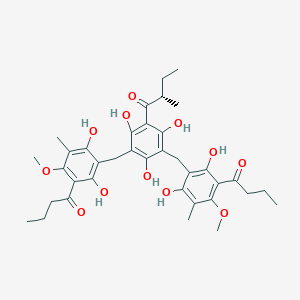

(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHMPZMQVWDGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970914 | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55576-66-4 | |

| Record name | Agrimol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Agrimol B in cancer cells?

A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:

- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.

- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.

Q2: Does this compound have protective effects against drug-induced toxicity?

A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.

Q3: How does this compound affect adipogenesis?

A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.

Q4: What is the chemical structure of this compound?

A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].

Q6: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.

Q7: What are the antibacterial properties of this compound?

A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).

Q8: What are some potential applications of this compound based on the current research?

A8: The research suggests several potential applications for this compound:

- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.

- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].

- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。